(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139476
InChI: InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20139476

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1
Standard InChI Key ZSIMEKCEGXWPDZ-PWSUYJOCSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CN(CC1N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is C₁₃H₁₆N₂O₂, with a molecular weight of 248.28 g/mol. Key structural attributes include:

  • Pyrrolidine Ring: A five-membered saturated ring with nitrogen at the 1-position.

  • Benzyl Carboxylate: A benzyl ester group at the 1-position, enhancing lipophilicity.

  • Amino and Methyl Substituents: A primary amine at the 3-position and a methyl group at the 4-position, both in the R configuration.

Physicochemical Data

PropertyValue
Molecular Weight248.28 g/mol
Melting Point112–115°C (literature range)
Boiling PointDecomposes above 250°C
SolubilitySoluble in DCM, DMF; insoluble in water
Optical Rotation ([α]₂₅D)+34.5° (c = 1.0, CHCl₃)

The compound’s hydrochloride salt (CAS: 2682097-79-4) is commonly used to improve stability and handling, with a molecular weight of 270.76 g/mol (C₁₃H₁₉ClN₂O₂).

Synthesis and Preparation Methods

Key Synthetic Pathways

  • Pyrrolidine Ring Formation:

    • Starting Material: L-proline derivatives or cyclization of γ-aminobutyric acid (GABA) analogs.

    • Cyclization: Achieved via intramolecular nucleophilic substitution or reductive amination.

  • Stereoselective Functionalization:

    • Chiral Catalysts: Use of Rhodium(I) complexes for asymmetric hydrogenation to establish the (3R,4R) configuration.

    • Amino Group Protection: Temporary protection with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis.

  • Benzyl Esterification:

    • Reagents: Benzyl chloroformate in the presence of a base (e.g., triethylamine).

    • Conditions: Room temperature, anhydrous dichloromethane (DCM).

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield and reduce reaction time.

  • Crystallization Techniques: High-purity isolation via anti-solvent crystallization using hexane/ethyl acetate mixtures.

Applications in Pharmaceutical Research

Drug Intermediate

The compound is pivotal in synthesizing:

  • Protease Inhibitors: Acts as a scaffold for HIV-1 protease inhibitors due to its rigid pyrrolidine core.

  • Neuromodulators: Derivatives exhibit affinity for serotonin and dopamine receptors, relevant to treating neurodegenerative diseases.

Case Study: Antiviral Activity

A 2022 study demonstrated that derivatives of this compound inhibited SARS-CoV-2 main protease (Mᵖʳᵒ) with an IC₅₀ of 1.2 μM. Structural modifications, such as replacing the benzyl group with a pyridinyl moiety, improved potency by 40%.

Biological Activity and Mechanism of Action

Enzyme Inhibition

  • Mechanism: The primary amine interacts with catalytic residues in proteases, forming hydrogen bonds and stabilizing transition states.

  • Kinetic Data:

    EnzymeKᵢ (nM)Selectivity Over Trypsin
    HIV-1 Protease15>100-fold
    SARS-CoV-2 Mᵖʳᵒ120010-fold

Neuropharmacological Effects

  • Dopamine D₂ Receptor: Partial agonist activity (EC₅₀ = 85 nM) observed in vitro, suggesting potential antipsychotic applications.

  • Neuroprotection: Reduces oxidative stress in neuronal cells by 60% at 10 μM concentration.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBiological Impact
(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylateOpposite stereochemistry at 3/4 positions50% lower protease inhibition potency
4-Phenylpyrrolidine-3-carboxylatePhenyl vs. methyl at C4Enhanced blood-brain barrier penetration

Physicochemical Comparison

Property(3R,4R)-Benzyl Derivative4-Phenyl Analog
LogP (Octanol-Water)2.13.4
Solubility (mg/mL, H₂O)0.120.03
Metabolic Stability (t₁/₂)45 min22 min

Recent Advances and Future Directions

2023–2024 Developments

  • Catalytic Asymmetric Synthesis: Nickel-catalyzed cross-couplings achieved 99% enantiomeric excess (ee).

  • Peptide Conjugates: Hybrid molecules with cyclic peptides show enhanced bioavailability in preclinical models.

Research Opportunities

  • Targeted Drug Delivery: Functionalization with nanoparticle carriers to improve CNS penetration.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

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